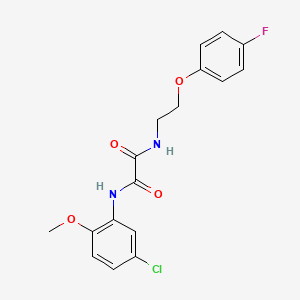
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide, also known as BIM-8, is a novel compound that has been extensively studied for its potential applications in scientific research. BIM-8 is a selective agonist of the imidazoline I2 receptor, which is a subtype of the imidazoline receptor family that is involved in the regulation of blood pressure, insulin secretion, and other physiological processes.
Scientific Research Applications
Synthesis and Antiviral Activity
Research on imidazole derivatives, such as the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, has shown that these compounds exhibit inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units is crucial for selective biological activity, demonstrating the potential of similar compounds in antiviral applications (Golankiewicz et al., 1995).
Nonpeptide Angiotensin II Receptor Antagonists
Compounds related to imidazole derivatives have been developed as nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, are potent antihypertensives upon oral administration, indicating the potential of imidazole derivatives in hypertension treatment (Carini et al., 1991).
Antimicrobial and Anticancer Applications
N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole derivatives have shown promising in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and cytotoxicity against cancer cell lines, suggesting their utility in antimicrobial and anticancer therapies (Hackenberg et al., 2013).
Non-Linear Optical Materials
Imidazole derivatives have been investigated for their potential as non-linear optical (NLO) materials. Studies on benzimidazole derivatives have shown significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior, highlighting their suitability for applications in various NLO devices (Manikandan et al., 2019).
Coordination Chemistry and Catalysis
The coordination chemistry of bis(NHC) ligands with different NHC donors has been explored, leading to the synthesis of ruthenium(II) complexes. These complexes are efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions, demonstrating the versatility of imidazole derivatives in catalysis (Schick et al., 2014).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c19-16-6-5-15(17(20)9-16)10-22-18(24)14-3-1-13(2-4-14)11-23-8-7-21-12-23/h1-9,12H,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAURUTNCIVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

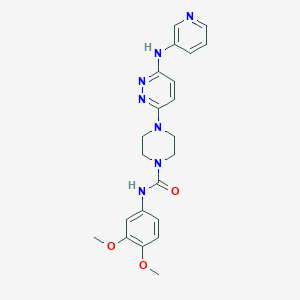

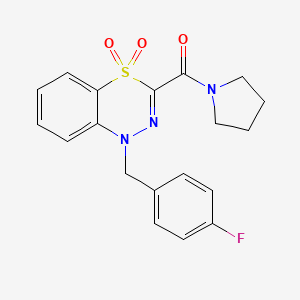
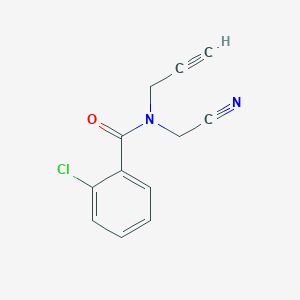
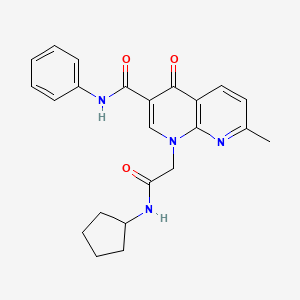
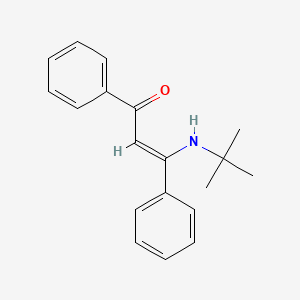
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)
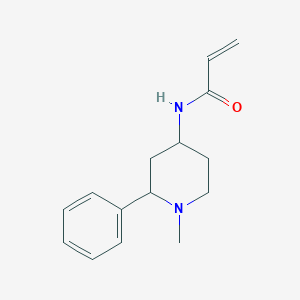
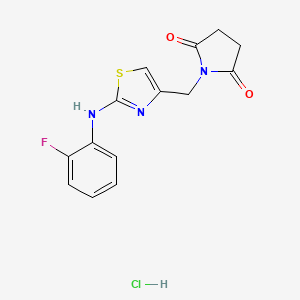

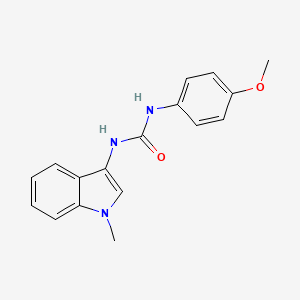
![2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)

